molecular formula C18H16N2OS2 B2916521 2-[(3-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 338957-85-0

2-[(3-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2916521
CAS No.: 338957-85-0
M. Wt: 340.46
InChI Key: ZXAXVIKLTDYYIH-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 847565

Synthesis Analysis

  • Final Compound Formation : Stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with various acetamides electrophiles (one after another) in DMF using LiH as base and activator yields the targeted bi-heterocyclic compounds .

Molecular Structure Analysis

The proposed structure of 2-[(3-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is deduced through spectroscopic techniques, including 1H NMR , 13C NMR , EI MS , and elemental analysis .

Scientific Research Applications

Synthesis and Evaluation of Antimicrobial Agents

A series of compounds, including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives, were synthesized to assess their antimicrobial efficacy. These compounds were structurally validated through IR, 1HNMR, and elemental analysis and exhibited significant in vitro antibacterial and antifungal activities against various strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans. This research underscores the potential of these derivatives in the development of new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Glutaminase Inhibition for Cancer Therapy

The compound Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, have been evaluated as potent allosteric inhibitors of kidney-type glutaminase (GLS). These compounds demonstrated significant inhibitory effects on GLS, a key enzyme in cancer cell metabolism, highlighting their potential in cancer therapy. The analogs also showed improved drug-like properties and solubility compared to BPTES, with one analog significantly attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).

Novel Anticonvulsant Agents

Research into heterocyclic compounds containing a sulfonamide thiazole moiety has led to the synthesis of derivatives with promising anticonvulsant properties. Among these, 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide showed significant effects in abolishing tonic extensor phases and providing 100% protection against picrotoxin-induced convulsions, highlighting its potential as a new anticonvulsant agent (Farag et al., 2012).

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of pyrazole-acetamide derivatives have led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes have been shown to possess significant antioxidant activity, as demonstrated by various assays like DPPH, ABTS, and FRAP. The study of their supramolecular architectures through hydrogen bonding interactions further contributes to understanding their potential therapeutic applications (Chkirate et al., 2019).

Safety and Hazards

  • Toxicity : Not specified

Future Directions

  • Formulation Development : Explore suitable dosage forms .

Properties

IUPAC Name

2-(3-methylphenyl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c1-13-6-5-9-15(10-13)22-12-17(21)20-18-19-16(11-23-18)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAXVIKLTDYYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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